7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine is a halogenated heterocyclic compound characterized by its unique fused ring structure comprising an imidazole and a pyridine moiety. This compound, with the molecular formula and a molecular weight of 212.05 g/mol, is notable for its bromine atom substitution at the seventh position and a methyl group at the first position of the imidazole ring. It falls under the classification of imidazopyridines, which are significant in medicinal chemistry due to their diverse biological activities and potential applications in drug development.
The synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine typically involves halogenation and cyclization reactions. A common synthetic route includes the reaction of 1-methylimidazole with bromine in a suitable solvent, often accompanied by a catalyst to facilitate the reaction. This method allows for the selective introduction of the bromine atom at the desired position on the imidazole ring .
The synthesis can be optimized by controlling factors such as temperature, reaction time, and concentration of reactants. The use of solvents like dichloromethane or acetonitrile is preferred for their ability to dissolve both reactants effectively. The reaction may also involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products .
The molecular structure of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine features a fused bicyclic system where the imidazole and pyridine rings share two carbon atoms. The presence of the bromine atom at the seventh position contributes to its reactivity and biological activity.
Key structural data include:
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine participates in various chemical reactions:
Common reagents used in these reactions include sodium hydride for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The specific products formed depend on reaction conditions such as temperature and solvent choice .
The mechanism of action for 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors related to various disease pathways. Its structure allows it to bind effectively to active sites, modulating enzyme activity or receptor function, which is crucial for its potential therapeutic applications .
Key chemical properties include:
Additional analyses may include spectroscopic methods (NMR, IR) to confirm structural integrity and purity assessments through chromatographic techniques .
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine serves several important roles in scientific research:
Regioselectivity presents a central challenge in brominating imidazo[4,5-b]pyridines due to competing reactions at N1, N3, C2, C5, C6, and C7 positions. Unprotected imidazo[4,5-b]pyridines exhibit poor reactivity in direct bromination, attributed to bidentate metal coordination that deactivates the ring system [6]. N-alkylation resolves this limitation while introducing new regiochemical considerations:
Table 1: Regioselectivity in Bromination of Protected Imidazo[4,5-b]pyridines
Protecting Group | Position | Bromination Yield (%) | Regioselectivity (C7) |
---|---|---|---|
None | — | 0 | N/A |
Methyl (N1) | N1 | <5 | Low |
MEM (N3) | N3 | 78 | High |
SEM (N3) | N3 | 66 | High |
Boc (N3) | N3 | 0* | N/A |
*Boc deprotection occurs under reaction conditions* [6]
Constructing the imidazo[4,5-b]pyridine core precedes regioselective bromination. Two predominant strategies enable efficient assembly:
The C7-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling, enabling access to diverse 7-substituted derivatives:
Maximizing yield and regioselectivity in bromination requires meticulous optimization of reaction components:
Table 2: Optimization of Direct C2-Arylation Reaction Components
Variation from Standard Conditions | Conversion (%) | Isolated Yield (%) |
---|---|---|
Standard conditions (Pd(OAc)₂, CuI, Cs₂CO₃, DMF) | 100 | 78 |
No CuI | 0 | 0 |
1 eq. CuI (vs. 3 eq.) | 35 | 30 |
MgO instead of Cs₂CO₃ | 0 | 0 |
DMSO instead of DMF | 92 | 70 |
Toluene instead of DMF | <5 | 0 |
Standard conditions: Heterocycle (1 eq.), 4-iodoanisole (2 eq.), Pd(OAc)₂ (5 mol%), CuI (3 eq.), Cs₂CO₃ (2.5 eq.), DMF, 120°C, 24h [6]
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: